molecular formula C27H38N2O9 B1232760 ANTIMYCIN A (A1 shown)

ANTIMYCIN A (A1 shown)

Cat. No.: B1232760
M. Wt: 534.6 g/mol
InChI Key: ZVYMCLIDNNTNCL-GFRRLMGDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Antimycin A is typically produced through fermentation by Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Antimycin A involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the compound is extracted using solvent extraction methods. The crude extract is then purified through a series of chromatographic steps to obtain pure Antimycin A .

Chemical Reactions Analysis

Types of Reactions: Antimycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Antimycin A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Antimycin A exerts its effects by inhibiting the electron transport chain at complex III (cytochrome c reductase). It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol. This disruption of the Q-cycle halts cellular respiration and leads to the production of reactive oxygen species . The inhibition of electron transport ultimately results in the induction of apoptosis in cells .

Comparison with Similar Compounds

Uniqueness of Antimycin A: Antimycin A is unique in its specific inhibition of complex III of the electron transport chain. This specificity makes it a valuable tool for studying the Q-cycle and the role of complex III in cellular respiration. Additionally, its ability to induce apoptosis through the production of reactive oxygen species sets it apart from other inhibitors of the electron transport chain .

Properties

Molecular Formula

C27H38N2O9

Molecular Weight

534.6 g/mol

IUPAC Name

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 3-methylbutanoate

InChI

InChI=1S/C27H38N2O9/c1-6-7-8-10-19-24(38-21(31)13-15(2)3)17(5)37-27(35)22(16(4)36-26(19)34)29-25(33)18-11-9-12-20(23(18)32)28-14-30/h9,11-12,14-17,19,22,24,32H,6-8,10,13H2,1-5H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1

InChI Key

ZVYMCLIDNNTNCL-GFRRLMGDSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

SMILES

CCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

Canonical SMILES

CCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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